Ibuprofen

Übersicht

Beschreibung

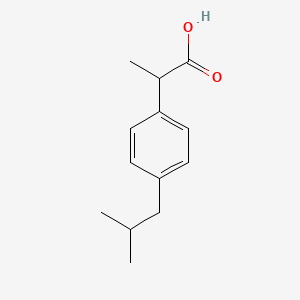

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily employed to relieve pain, reduce fever, and alleviate inflammation. Discovered in 1961 by Stewart Adams and John Nicholson, this compound was initially marketed under the brand name Brufen. Today, it is available under various brand names, including Advil, Motrin, and Nurofen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ibuprofen erfolgt in mehreren Schritten, beginnend mit Isobutylbenzol. Ein traditionelles Verfahren beinhaltet die folgenden Schritte:

Friedel-Crafts-Acylierung: Isobutylbenzol reagiert mit Essigsäureanhydrid in Gegenwart eines Lewis-Säure-Katalysators, wie Aluminiumchlorid, zu 4-Isobutylacetophenon.

Darzens-Reaktion: Das 4-Isobutylacetophenon unterliegt einer Darzens-Reaktion mit Chloressigsäure unter Bildung eines α,β-Epoxyesters.

Hydrolyse und Decarboxylierung: Der α,β-Epoxyester wird hydrolysiert und decarboxyliert, um 4-Isobutylbenzaldehyd zu liefern.

Oxidation: Das 4-Isobutylbenzaldehyd wird zu 4-Isobutylbenzoesäure oxidiert.

Umlagerung: Die 4-Isobutylbenzoesäure unterliegt einer Hoffmann-Umlagerung unter Bildung von 2-(4-Isobutylphenyl)propansäure, die this compound ist

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig mit einem effizienteren und umweltfreundlicheren Verfahren synthetisiert, das als BHC-Verfahren (Boots-Hoechst-Celanese) bekannt ist. Dieses Verfahren reduziert die Synthese auf drei Hauptschritte:

Friedel-Crafts-Acylierung: Ähnlich dem traditionellen Verfahren.

Hydrolyse und Decarboxylierung: Der Zwischenprodukt wird in einem einzigen Schritt hydrolysiert und decarboxyliert.

Umlagerung: Der letzte Umlagerungsschritt zur Herstellung von this compound.

Arten von Reaktionen:

Veresterung: this compound kann Veresterungsreaktionen mit Alkoholen eingehen, um Ester zu bilden, die seine Löslichkeits- und Absorptionsmerkmale verbessern können.

Salzbildung: Die Carbonsäuregruppe von this compound kann mit Basen reagieren, um Salze zu bilden, wodurch seine Bioverfügbarkeit verbessert wird.

Halogenierung: This compound kann Halogenierungsreaktionen eingehen, bei denen Halogene in das Molekül eingeführt werden.

Häufige Reagenzien und Bedingungen:

Veresterung: Beinhaltet typischerweise Alkohole und Säurekatalysatoren.

Salzbildung: Beinhaltet Basen wie Natriumhydroxid oder Kaliumhydroxid.

Halogenierung: Beinhaltet Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte:

Ester: Aus Veresterungsreaktionen gebildet.

Salze: Aus Reaktionen mit Basen gebildet.

Halogenierte Derivate: Aus Halogenierungsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Established Clinical Applications

Ibuprofen is primarily known for its effectiveness in managing pain and inflammation across various conditions. The following table summarizes its key applications:

Investigational Uses

Recent research has expanded the scope of this compound beyond traditional applications. Notable investigational uses include:

- Neurodegenerative Diseases : Studies suggest that low-dose this compound may reduce neurodegeneration, particularly in Alzheimer's and Parkinson's diseases, by mitigating inflammation and oxidative stress related to these conditions .

- Breast Cancer Prophylaxis : Some investigations indicate a potential 50% reduction in breast cancer incidence with long-term this compound use, attributed to its anti-inflammatory effects .

- COVID-19 Treatment : There is ongoing research into the safety and efficacy of this compound as part of multi-target treatment strategies for COVID-19, suggesting it may help manage inflammatory responses during infection .

Case Studies

- This compound vs. COX-2 Inhibitors : A comparative study on post-operative pain relief after third molar extraction showed no significant difference between this compound and COX-2 inhibitors in terms of efficacy but noted higher rescue analgesia needs in the this compound group at 24 hours post-surgery .

- Combination Therapy for Osteoarthritis : Research indicated improved outcomes for patients receiving acupuncture alongside topical this compound compared to those using this compound alone, highlighting the potential for combination therapies in managing chronic pain conditions .

Wirkmechanismus

Ibuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating these symptoms. This compound is a non-selective COX inhibitor, affecting both COX-1 and COX-2 enzymes .

Vergleich Mit ähnlichen Verbindungen

- Aspirin (acetylsalicylic acid)

- Naproxen (2-(6-methoxynaphthalen-2-yl)propanoic acid)

- Diclofenac (2-(2,6-dichloranilino)phenylacetic acid)

- Ketoprofen (2-(3-benzoylphenyl)propanoic acid)

Comparison:

- Aspirin: Like ibuprofen, aspirin is a non-selective COX inhibitor but has a higher risk of gastrointestinal side effects.

- Naproxen: Similar to this compound in its anti-inflammatory effects but has a longer half-life, allowing for less frequent dosing.

- Diclofenac: More potent than this compound but associated with higher cardiovascular risks.

- Ketoprofen: Similar in action to this compound but may cause more gastrointestinal discomfort .

This compound stands out due to its balanced efficacy and safety profile, making it one of the most commonly used NSAIDs worldwide.

Biologische Aktivität

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects on various biological systems.

This compound exerts its effects primarily by inhibiting COX-1 and COX-2 enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes. Prostaglandins are mediators of inflammation, pain, and fever. By blocking these enzymes, this compound reduces inflammation and alleviates pain.

Inhibition of Endocannabinoid Metabolism

Recent studies indicate that this compound also inhibits the metabolism of endocannabinoids, which are naturally occurring compounds that activate cannabinoid receptors involved in pain modulation. This dual action suggests a more complex role for this compound in pain relief than previously understood .

Pharmacokinetics

This compound is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours after oral administration. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9, CYP2C19), leading to the formation of hydroxylated and carboxylated metabolites . Approximately 10-15% of an this compound dose is glucuronidated for excretion .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been well-documented in various clinical settings:

- Gouty Arthritis : A study found that high doses (2400 mg/day) resulted in rapid improvement and resolution of symptoms within 72 hours .

- Postoperative Pain : In a randomized trial comparing intravenous this compound to acetaminophen post-laparoscopic cholecystectomy, this compound significantly reduced pain scores and opioid consumption .

Immunomodulatory Effects

Research has shown that high doses of this compound can enhance the immunophenotypes and biological activities of dental pulp stem cells (DPSCs). Specifically, it increases CD44 and CD73 expression while reducing mitochondrial membrane depolarization, indicating improved cell viability and proliferation .

Case Studies

- Cardiovascular Risk : A study highlighted that prolonged high-dose use of NSAIDs like this compound increases the risk of cardiovascular events, particularly in patients with pre-existing conditions . This underscores the importance of monitoring patients who require long-term NSAID therapy.

- Kidney Injury in Athletes : Research involving ultramarathon runners indicated a higher incidence of acute kidney injury among those taking this compound during extreme exertion . This finding raises concerns about the safety profile of this compound in high-stress situations.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Clinical Evidence |

|---|---|---|

| Anti-inflammatory | COX inhibition | Effective in gouty arthritis |

| Analgesic | Prostaglandin synthesis reduction | Reduced postoperative pain |

| Immunomodulatory | Enhanced stem cell viability | Improved DPSCs activities |

| Cardiovascular effects | Increased risk with prolonged use | Higher incidence of heart events |

| Renal effects | Potential for acute kidney injury | Observed in high-exertion athletes |

Analyse Chemischer Reaktionen

Boots Process

-

Friedel-Crafts Acylation : Isobutylbenzene reacts with acetic anhydride in the presence of AlCl₃ to form p-isobutylacetophenone .

-

Reduction : The ketone is reduced to p-isobutylphenylethanol using hydrogen gas and a catalyst .

-

Chloride Substitution : Conversion to p-isobutylphenylchloroethane via HCl treatment .

-

Grignard Reaction : Reaction with CO₂ to form the carboxylic acid derivative .

-

Saponification : Hydrolysis of the ester to yield this compound .

BHC Process

Developed by Boots-Hoechst-Celanese, this method reduces steps and improves atom economy :

-

Friedel-Crafts Acylation : As above.

-

1,2-Aryl Migration : Mediated by PhI(OAc)₂ in a continuous-flow reactor .

Yield Comparison

Stereochemistry and Enantiomer Activity

This compound contains a chiral center at the α-carbon of the propionic acid chain, resulting in (R)-ibuprofen and (S)-ibuprofen enantiomers . The (S)-enantiomer is pharmacologically active, inhibiting cyclooxygenase (COX) enzymes .

Metabolic Interconversion :

-

Racemic this compound undergoes unidirectional conversion: (R)-enantiomer → (S)-enantiomer via hepatic acyl-CoA synthetase .

Metabolic Pathways

This compound is metabolized in two phases :

Phase I (Oxidation)

-

CYP2C9/2C19-mediated hydroxylation : Forms 2- and 3-hydroxythis compound.

-

Oxidation : Converts hydroxylated metabolites to 2-carboxy-ibuprofen.

Phase II (Conjugation)

-

Glucuronidation : Forms acyl glucuronides for renal excretion.

Key Metabolites

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| 2-Hydroxythis compound | CYP2C9 | Inactive |

| 3-Hydroxythis compound | CYP2C19 | Inactive |

| Carboxy-ibuprofen | CYP2C8 | Inactive |

| Acyl glucuronide | UGT2B7 | Reactive (toxic) |

Photodegradation and Stability

This compound undergoes UV-induced decarboxylation in aqueous solutions, forming reactive intermediates :

-

Mechanism : Excited triplet state facilitates CO₂ elimination .

-

Products : Decarboxylated this compound, superoxide anions, and peroxyl radicals .

Degradation Conditions

| Factor | Effect on Degradation |

|---|---|

| UV Light (λ = 254 nm) | Rapid decarboxylation |

| pH > 7 | Accelerated reaction |

| Presence of ROS | Enhanced lipid peroxidation |

Analytical Characterization

Synthetic this compound is validated using:

Eigenschaften

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Record name | ibuprofen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ibuprofen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31121-93-4 (hydrochloride salt), 79261-49-7 (potassium salt) | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020732 | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily sol in most org solvents, VERY SOLUBLE IN ALCOHOL, In water, 21 mg/l @ 25 °C, 0.021 mg/mL at 25 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.74X10-5 mm Hg @ 25 °C | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action of ibuprofen is unknown. However, ibuprofen is considered an NSAID and thus it is a non-selective inhibitor of cyclooxygenase, which is an enzyme involved in prostaglandin (mediators of pain and fever) and thromboxane (stimulators of blood clotting) synthesis via the arachidonic acid pathway. Ibuprofen is a non-selective COX inhibitor and hence, it inhibits the activity of both COX-1 and COX-2. The inhibition of COX-2 activity decreases the synthesis of prostaglandins involved in mediating inflammation, pain, fever, and swelling while the inhibition of COX-1 is thought to cause some of the side effects of ibuprofen including GI ulceration., IBUPROFEN AT 25 MG/KG IV INCREASED THE PRIMARY AND TOTAL HEMOSTATIC PLUG FORMATION TIME IN RABBIT EAR CHAMBERS WITH LASER-INDUCED INJURY. THE SAME DOSE INCREASED THE NUMBER OF CUMULATIVE EMBOLI OVER A 10 MINUTE PERIOD AFTER A LASER INJURY TO ARTERIOLES. IN DOGS, DOSES OF 10, 25, AND 50 MG/KG DID NOT ENHANCE THE RELEASE OF (125)I-LABELED FIBRIN DEGRADATION PRODUCTS FROM THE THROMBI AFTER INCUBATION IN PLASMIN, BUT THE LARGEST DOSE SIGNIFICANTLY DECREASED THE THROMBUS WEIGHT 90 AND 180 MINUTES AFTER DRUG ADMINISTRATION. THUS, IBUPROFEN HAD AN INHIBITORY EFFECT ON PLATELET FUNCTION IN VIVO AND IN LARGE DOSES DIMINISHED THE THROMBUS WEIGHT., L-Arginine (L-arg) exhibits multiple biological properties and plays an important role in the regulation of different functions in pathological conditions. Many of these effects could be achieved on this amino acid serving as a substrate for the enzyme nitric oxide synthase (NOS). At the gastrointestinal level, recent reports revealed its protective activities involving a hyperemic response increasing the gastric blood flow. The aim of this study was to characterize the relationship between NOS activity/expression and prostaglandin changes (PGs) in rats gastric mucosa, with L-arg associated resistance to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (IBP). The protective effect of oral L-arg (100 mg/kg body wt), administerred together with IBP (100 mg/kg body wt, per os), was evident enough 90 min after drug administration, although a significant protection persisted for more than 6 hr. Pretreatment with N(G)-nitro-L-arginine (L-NNA) (40 mg/kg body wt, intraperitoneally), a competitive inhibitor of constitutive NOS, partly altered the protection afforded by the amino acid. In contrast, no changes could be observed after inducible NOS inhibition [aminoguanidine (AG) 50 mg/Kg body wt, intraperitoneally). L-arg, plus IBP, produced a significant increase of the cyclic GMP (cGMP) response in tissue samples from rat stomach, 90 min and 6 h after drug administration. iNOS activity and mRNA expression were higher in IBP-treated rats, and no differences were observed in inducible responses in the L-arg plus IBP group. No variations in the cNOS activity and expression were found among the different groups of animals assayed. The measurement of mucosal PGE2 content confirmed that biosynthesis of the eicosanoid is maintained by L-arg for over 90 min after IBP, while a total inhibition was observed 6 hr later. The mechanisms of the L-arg protective effect on the damaged induced by IBP could be explained by the different period after drug administration. The early phase is mediated by cyclooxygenase/prostaglandins pathway (COX/PGs) although NO liberated by cNOS and the guanylate cyclase/cGMP pathway could be also relevant. The later phase implicates inhibition of the iNOS/NO response., We previously showed the non-steroidal anti-inflammatory drug (NSAID) ibuprofen suppresses inflammation and amyloid in the APPsw (Tg2576) Tg2576 transgenic mouse. The mechanism for these effects and the impact on behavior are unknown. We now show ibuprofen's effects were not mediated by alterations in amyloid precursor protein (APP) expression or oxidative damage (carbonyls). Six months ibuprofen treatment in Tg+ females caused a decrease in open field behavior (p < 0.05), restoring values similar to Tg- mice. Reduced caspase activation per plaque provided further evidence for a neuroprotective action of ibuprofen.The impact of a shorter 3 month duration ibuprofen trial, beginning at a later age (from 14 to 17 months), was also investigated. Repeated measures ANOVA of Abeta levels (soluble and insoluble) demonstrated a significant ibuprofen treatment effect (p < 0.05). Post-hoc analysis showed that ibuprofen-dependent reductions of both soluble Abeta and Abeta42 were most marked in entorhinal cortex (p < 0.05). Although interleukin-1beta and insoluble Abeta were more effectively reduced with longer treatment, the magnitude of the effect on soluble Abeta was not dependent on treatment duration., Trying to decrease the production of Amyloid beta (Abeta) has been envisaged as a promising approach to prevent neurodegeneration in Alzheimer's disease (AD). A chronic inflammatory reaction with activated microglia cells and astrocytes is a constant feature of AD. The participation of the immune system in the disease process is further documented in several retrospective clinical studies showing an inverse relationship between the prevalence of AD and nonsteroidal anti-inflammatory drug (NSAID) therapy. Previously, we demonstrated that the combination of the proinflammatory cytokines TNFalpha with IFNgamma induces the production of Abeta-42 and Abeta-40 in human neuronal cells. In the present study, the neuronal cell line Sk-n-sh was incubated for 12 h with the cyclooxygenase inhibitor ibuprofen and subsequently stimulated with the cytokines TNFalpha and IFNgamma. Ibuprofen treatment decreased the secretion of total Abeta in the conditioned media of cytokine stimulated cells by 50% and prevented the accumulation of Abeta-42 and Abeta-40 in detergent soluble cell extracts. Viability of neuronal cells measured by detection of apoptosis was neither influenced by ibuprofen nor by cytokine treatment. The reduction in the production of Abeta by ibuprofen was presumably due to a decreased production of betaAPP, which in contrast to the control proteins M2 pyruvate kinase, beta-tubulin and the cytokine inducible ICAM-1 was detected at low concentration in ibuprofen treated cells. The data demonstrate a possible mechanism how ibuprofen may decrease the risk and delay the onset of AD. | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline stable solid | |

CAS No. |

15687-27-1 | |

| Record name | Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ibuprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibuprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK2XYI10QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75-77.5 ºC, 75-77 °C, 76 °C | |

| Record name | Ibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBUPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ibuprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.